molecular formula C16H14N4O2 B15208043 3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide CAS No. 6750-80-7

3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Cat. No.: B15208043
CAS No.: 6750-80-7
M. Wt: 294.31 g/mol
InChI Key: VXOVDLIFLAUDDK-UHFFFAOYSA-N
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Description

3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a heterocyclic compound featuring a pyrazolone core fused with a benzamide moiety. Its molecular formula is C₁₆H₁₃N₃O₂ (exact mass: 309.3274 g/mol) . The pyrazolone ring is substituted at the 1-position with a phenyl group and at the 3-position with a benzamide group containing a meta-amino substituent. This compound is synthesized via condensation reactions involving ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetate and dimethylformamide dimethylacetal (DMFDMA), yielding intermediates that are further functionalized to produce the target molecule .

Properties

CAS No.

6750-80-7

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

3-amino-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C16H14N4O2/c17-12-6-4-5-11(9-12)16(22)18-14-10-15(21)20(19-14)13-7-2-1-3-8-13/h1-9H,10,17H2,(H,18,19,22)

InChI Key

VXOVDLIFLAUDDK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Compound A : N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide

  • Structure : Replaces the pyrazolone oxygen with a thioxo (S=) group and introduces a 4-chlorophenyl substituent.
  • Synthesis : Prepared via thiourea-mediated cyclization under sodium ethoxide catalysis .

Compound B : 3-Amino-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide

  • Structure : Substitutes the 1-phenyl group with a 2,4,6-trichlorophenyl moiety.
  • Molecular Formula : C₁₆H₁₁Cl₃N₄O₂ (exact mass: 397.6431 g/mol) .
  • Impact : The electron-withdrawing trichlorophenyl group increases metabolic stability but may reduce solubility due to higher hydrophobicity .

Functional Group Modifications in Benzamide

Compound C : N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide

  • Structure: Replaces the pyrazolone ring with a dihydroisoquinoline-hydroxypropyl linker and introduces a tetrahydro-2H-pyran-4-yl group on the benzamide.
  • Synthesis : Achieved via sequential coupling and reductive amination steps (48.9% yield) .
  • Key Difference : The extended alkyl chain and heterocyclic substituent enhance blood-brain barrier penetration, making it suitable for neuropharmacological applications .

Comparative Data Table

Compound Substituent (R₁) Substituent (R₂) Molecular Formula Key Applications Yield (%)
Target Compound Phenyl 3-Aminobenzamide C₁₆H₁₃N₃O₂ Kinase inhibition, intermediates 53–56
Compound A 4-Chlorophenyl Thioxo-pyrimidine C₁₉H₁₄ClN₅OS EGFR-TK inhibition Not specified
Compound B 2,4,6-Trichlorophenyl 3-Aminobenzamide C₁₆H₁₁Cl₃N₄O₂ Antimicrobial, industrial uses 94
Compound C Dihydroisoquinoline Tetrahydro-2H-pyran C₂₄H₂₈N₄O₃ Neuroactive agents 48.9

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